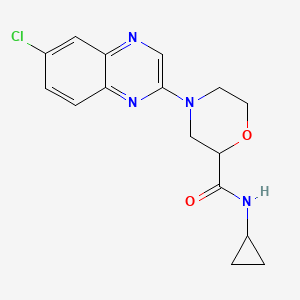
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the reaction of 6-chloroquinoxaline with N-cyclopropylmorpholine-2-carboxamide under specific conditions. One common method involves the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom in the quinoxaline ring with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF, phenols, and amines.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxaline derivatives.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound exhibits promising antibacterial and anticancer activities.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of fluorescent materials, dyes, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, preventing DNA replication and leading to cell death . In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other quinoxaline derivatives to highlight its uniqueness:
6-chloro-2-(2-cyanophenoxy)quinoxaline: Similar in structure but with different substituents, leading to variations in biological activity.
1-(6-chloroquinoxalin-2-yl)-2-[4-(trifluoromethyl)-2,6-dinitrophenyl]hydrazine: Another derivative with distinct chemical properties and applications.
These comparisons underscore the unique chemical and biological properties of this compound, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H17ClN4O2 |
|---|---|
Poids moléculaire |
332.78 g/mol |
Nom IUPAC |
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H17ClN4O2/c17-10-1-4-12-13(7-10)18-8-15(20-12)21-5-6-23-14(9-21)16(22)19-11-2-3-11/h1,4,7-8,11,14H,2-3,5-6,9H2,(H,19,22) |
Clé InChI |
NVYDOFIAVHVWQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12267916.png)
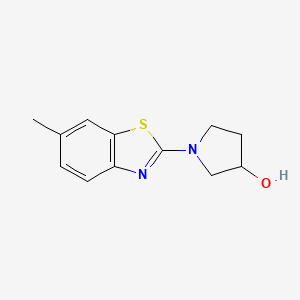
![4-[4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267937.png)
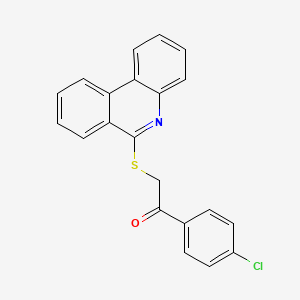
![N-ethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12267945.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12267955.png)
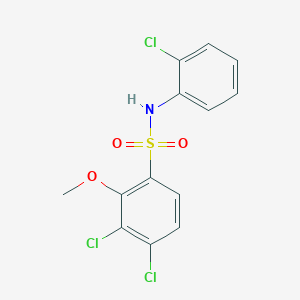
![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12267964.png)
![1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12267967.png)
![3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12267968.png)
![2-Methyl-4-{[1-(pyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12267974.png)
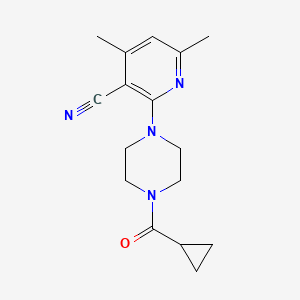
![3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B12268013.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268020.png)
